AFP464 free base

Catalog No.
S548223
CAS No.
468719-52-0
M.F
C22H23F3N4O3
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AFP464 free base

CAS Number

468719-52-0

Product Name

AFP464 free base

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1

InChI Key

WHWJKUICJXPKFQ-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AFP464; AFP 464; AFP-464; AFP-464 mesylate

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F

The exact mass of the compound AFP-464 free base is 448.1722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AFP464 is a synthetic lysyl prodrug of Aminoflavone (AF), a potent activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. [REFS-1, REFS-2] It was specifically developed to improve the poor aqueous solubility of the parent compound, Aminoflavone. [3] In experimental systems, AFP464 is rapidly and efficiently converted by non-specific esterases in plasma or cell culture media into the active Aminoflavone. [REFS-1, REFS-4] The resulting Aminoflavone metabolite induces cytochrome P450 enzymes (CYP1A1/1A2), which in turn metabolize it into cytotoxic, DNA-damaging species, leading to the compound's antiproliferative effects. [4]

Directly substituting AFP464 with its active parent compound, Aminoflavone, presents significant practical challenges in a laboratory setting. Aminoflavone is characterized by poor aqueous solubility, which complicates the preparation of reliable stock solutions and uniform, bioavailable concentrations in aqueous cell culture media. [REFS-1, REFS-2] This can lead to compound precipitation, inaccurate dosing, and poor reproducibility in dose-response experiments. AFP464 was engineered as a lysyl prodrug specifically to overcome this critical handling and formulation barrier, providing a reliable and soluble precursor that ensures consistent delivery of the active agent in experimental systems.

Solubility Profile: Engineered for DMSO-Based Workflows

AFP464 free base is readily soluble in dimethyl sulfoxide (DMSO), the most common solvent for preparing high-concentration stock solutions for in vitro screening and cellular assays. In contrast, it is documented as not being soluble in water. This solubility profile makes the free base form the appropriate choice for standard laboratory workflows that rely on organic solvents for initial compound dissolution before serial dilution into aqueous buffers or media.

Evidence DimensionSolubility
Target Compound DataSoluble in DMSO
Comparator Or BaselineNot soluble in water
Quantified DifferenceQualitative difference in solvent suitability
ConditionsStandard laboratory solvent conditions.

This directly informs the procurement decision for researchers who require a DMSO-soluble format for preparing stable, high-concentration stock solutions.

Bioactivation Efficiency: Rapid Conversion to Active Aminoflavone

AFP464 is designed for efficient and rapid conversion to its active form, Aminoflavone. This bioactivation is mediated by non-specific esterases ubiquitously present in plasma and standard cell culture media. [REFS-1, REFS-2] This ensures that upon introduction to the experimental system, the prodrug does not require specialized metabolic activation (e.g., specific liver enzymes) to release the active payload, providing a direct and reliable source of Aminoflavone for in vitro studies.

Evidence DimensionRate of Bioactivation
Target Compound DataRapidly converted to Aminoflavone
Comparator Or BaselineParent Aminoflavone (requires no conversion but is poorly soluble)
Quantified DifferenceNot applicable (enabling feature)
ConditionsIn plasma and cell culture media via non-specific esterases.

For reproducible results, researchers can be confident that the active compound is being generated consistently and quickly within the standard assay environment.

Form Selection: Free Base vs. Salt Forms for Specific Solvent Systems

The choice between a free base and a salt form (e.g., hydrochloride) is a critical procurement decision based on intended use. Free bases are typically more soluble in organic solvents like DMSO, making AFP464 free base ideal for lab-scale stock preparation. Conversely, salt forms are generally developed to enhance aqueous solubility for formulation in aqueous vehicles. [1] A buyer whose protocol requires direct dissolution in aqueous buffers for animal studies or specific assays may consider a salt form, whereas a buyer using a standard DMSO-to-media dilution protocol should select the free base.

Evidence DimensionOptimal Solvent System
Target Compound DataAFP464 Free Base: Higher solubility in organic solvents (e.g., DMSO)
Comparator Or BaselineAFP464 Salt Form (e.g., Dihydrochloride): Generally higher solubility in aqueous solutions
Quantified DifferenceQualitative difference in physicochemical properties guiding form selection
ConditionsPreparation of stock solutions for in vitro or in vivo experiments.

Selecting the correct form based on the planned solvent system is crucial for avoiding solubility issues, saving time, and preventing waste of material.

In Vitro Studies Requiring Reliable and Reproducible AhR Activation

For cellular assays investigating AhR signaling, CYP1A1 induction, or screening for antiproliferative effects, AFP464 free base provides a reliable method for delivering the active agent, Aminoflavone. Its enhanced solubility over the parent compound mitigates the risk of precipitation in cell culture media, ensuring accurate and reproducible dose-response relationships. [1]

High-Throughput Screening (HTS) Workflows Using DMSO-Based Compound Libraries

The documented solubility of AFP464 free base in DMSO makes it highly suitable for inclusion in compound libraries for HTS campaigns. It can be readily dissolved and dispensed using standard automated liquid handling systems that rely on DMSO as the primary solvent vehicle.

Preclinical Xenograft Studies Requiring a Deliverable Form of Aminoflavone

AFP464 has been successfully used in in vivo xenograft models to assess the antitumor activity of Aminoflavone. [2] The prodrug strategy facilitates formulation for systemic administration, allowing researchers to study the biological effects of the active compound in a whole-animal context without the formulation challenges posed by the poorly soluble parent drug.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

448.17222509 Da

Monoisotopic Mass

448.17222509 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3HFV0VQ36

Other CAS

468719-52-0

Wikipedia

Afp-464 free base

Dates

Last modified: 02-18-2024
1. Kuffel MJ, Schroeder JC, Pobst LJ, et al., Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2. Mol Pharmacol 2002:62:143-153.
2. Loaiza-Perez AI, Kenney S, Boswell J, et al., Sensitivity of renal cell carcinoma to aminoflavone: Role of CYP1A1. The Journal of Urology 2004:171:1688-1697.
3. Loaiza-Perez AI, Kenney S, Boswell J, et al., Aryl hydrocarbon receptor activation of an antitumor aminoflavone: Basis of selective toxicity for MCF-7 breast tumor cells. Mol Cancer Therapeutics 2004:3(6):715-725.
4. Meng L, Kohlhagen G, Liao Z, et al., DNA-protein cross-links and replication-dependent histone H2AX phosphorylation induced by aminoflavone (NSC 686288), a novel anticancer agent active against human breast cancer cells. Cancer Res 2005:65(12):5337-43.
5. Pobst LJ, Ames MM, et al., CYP1A1 activation of aminoflavone leads to DNA damage in human tumor cell lines. Cancer Chemother Pharmacol 2005.

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